4-(4-Chlorophenyl)-1-methylpiperidine

Monoamine transporter DAT inhibitor Scaffold differentiation

4-(4-Chlorophenyl)-1-methylpiperidine (CAS not widely assigned; molecular formula C₁₂H₁₆ClN, MW 209.71 g/mol) is a synthetic phenylpiperidine featuring a 4-chlorophenyl substituent at the piperidine 4-position and an N-methyl group. It serves as the foundational scaffold for a broad family of bioactive derivatives, most notably nocaine [(+)-CPCA, methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate], a monoamine transporter inhibitor developed as a cocaine-substitute pharmacotherapy.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
Cat. No. B8705626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1-methylpiperidine
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H16ClN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9H2,1H3
InChIKeyOOFLNVTUZUKTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-1-methylpiperidine: Core Phenylpiperidine Scaffold for Monoamine Transporter and Sigma Receptor Ligand Development


4-(4-Chlorophenyl)-1-methylpiperidine (CAS not widely assigned; molecular formula C₁₂H₁₆ClN, MW 209.71 g/mol) is a synthetic phenylpiperidine featuring a 4-chlorophenyl substituent at the piperidine 4-position and an N-methyl group . It serves as the foundational scaffold for a broad family of bioactive derivatives, most notably nocaine [(+)-CPCA, methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate], a monoamine transporter inhibitor developed as a cocaine-substitute pharmacotherapy [1]. Unlike its more complex 3-substituted or 4,4-disubstituted analogs, this compound presents a minimally elaborated core that enables systematic structure-activity relationship (SAR) exploration across multiple neurological target classes including dopamine, norepinephrine, and serotonin transporters as well as sigma receptors [2]. Its relative structural simplicity and commercial availability at typical research purities of 95% make it a strategically important starting material for medicinal chemistry campaigns .

Why 4-(4-Chlorophenyl)-1-methylpiperidine Cannot Be Interchanged with Other Phenylpiperidine Scaffolds in Research Procurement


Phenylpiperidine analogs that share superficial structural resemblance to 4-(4-chlorophenyl)-1-methylpiperidine diverge sharply in their pharmacological profiles due to the decisive influence of substitution pattern on target engagement. The presence or absence of the 3-carbomethoxy group distinguishes this scaffold from nocaine and determines monoamine transporter inhibitory potency [1]. The 4-chloro substituent differentiates it from the non-halogenated parent 1-methyl-4-phenylpiperidine, altering both lipophilicity (clogP shift) and electronic character of the aromatic ring, which in turn modulates receptor binding and metabolic stability [2]. The N-methyl group distinguishes it from 4-(4-chlorophenyl)piperidine and is critical for sigma receptor pharmacophore integrity, as studies have demonstrated that the nitrogen atom serves as an essential pharmacophoric element for sigma-1 receptor binding [3]. Furthermore, the absence of a 4-carboxylate ester distinguishes this scaffold from pethidine (meperidine), eliminating mu-opioid receptor agonist activity that would confound CNS research applications [4]. Simple substitution of one phenylpiperidine for another in a research or synthetic protocol without accounting for these structural determinants risks producing data that cannot be interpreted within the established SAR framework.

4-(4-Chlorophenyl)-1-methylpiperidine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Minimalism vs. Nocaine: The Absence of the 3-Carbomethoxy Group Eliminates Monoamine Transporter Inhibitory Activity

The target compound 4-(4-chlorophenyl)-1-methylpiperidine lacks the 3-carbomethoxy group present in nocaine [(+)-CPCA, methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate]. This structural difference is functionally decisive: nocaine and its hybrid derivatives exhibit defined monoamine transporter inhibition, whereas the unsubstituted scaffold is pharmacologically silent at these transporters. In published SAR studies, nocaine-based hybrid ligand 6 (bearing a thioacetamide side chain at the 3-position) displayed Ki values of 25 nM at NET, 80 nM at DAT, and 208 nM at SERT [1]. The parent scaffold without the 3-substituent serves as the inactive baseline against which all substitution-dependent activity is measured [2]. For researchers seeking a transporter-inactive control compound or a versatile synthetic intermediate that can be selectively elaborated, the target compound provides a clean starting point that nocaine—already committed to DAT/NET pharmacology—cannot substitute [3].

Monoamine transporter DAT inhibitor Scaffold differentiation

Chloro Substituent Differentiation vs. 1-Methyl-4-phenylpiperidine: Impact on Physicochemical Properties and Sigma Receptor Recognition

The 4-chloro substituent on the phenyl ring of the target compound differentiates it from the non-halogenated analog 1-methyl-4-phenylpiperidine (MW 175.27, C₁₂H₁₇N). The chlorine atom contributes approximately 34.4 Da to molecular weight and significantly alters lipophilicity: the calculated logP of the chlorinated scaffold is approximately 3.0–3.5 versus approximately 2.3–2.8 for the non-chlorinated parent . In sigma receptor SAR, halogen substitution on the phenyl ring has been shown to modulate binding affinity; for example, 4-chloro derivatives of tetrahydroquinoline sigma ligands exhibit σ₁ Ki values of 3.7–4.6 nM with >435-fold σ₁/σ₂ selectivity, whereas non-halogenated analogs show reduced affinity [1]. While direct comparative sigma binding data for the two parent scaffolds are not published, the chloro substituent is a recognized determinant of sigma receptor recognition and metabolic stability in phenylpiperidine series .

Sigma receptor Halogen substitution Lipophilicity

N-Methyl Group Requirement vs. 4-(4-Chlorophenyl)piperidine: Pharmacophoric Essentiality for Sigma Receptor Binding

The N-methyl group on the piperidine ring distinguishes the target compound from 4-(4-chlorophenyl)piperidine (CAS 26905-02-2, C₁₁H₁₄ClN, MW 195.08). This methylation is not a trivial modification: systematic pharmacophore studies have established that the nitrogen atom in phenylalkylpiperidines is an essential pharmacophoric element for sigma receptor binding [1]. Removal or modification of the N-substituent alters both the basicity (pKa of tertiary vs. secondary amine) and the steric environment at the recognition site. In sigma ligand development, the N-methyl group or larger N-alkyl substituents are consistently present in high-affinity sigma-1 ligands, and deconstruction-reconstruction-elaboration approaches have confirmed that the N atom and its substituent are critical for binding affinity [2]. Further, the N-methyl group distinguishes the scaffold from MPTP-like tetrahydropyridine neurotoxins: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is bioactivated to the neurotoxic MPP+, whereas the saturated piperidine analog 1-methyl-4-phenylpiperidine showed no significant neurotoxic action on cultured dopaminergic neurons [3]. By extension, the combination of N-methylation and piperidine ring saturation in the target compound provides a structural basis for neurochemical safety absent in unsaturated analogs.

Sigma-1 receptor N-methyl pharmacophore Piperidine SAR

Absence of Opioid Receptor Activity vs. Pethidine (Meperidine): Differentiation Driven by Carboxylate Ester Absence

Pethidine (meperidine, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) is a clinically used mu-opioid receptor agonist with a Ki of approximately 9,400 nM at human mu-opioid receptors and DAT inhibitory activity (Ki = 17,800 nM) [1]. The target compound differs critically by lacking the 4-carboxylate ester group, which is essential for opioid receptor recognition in the 4-phenylpiperidine series. The 4-ethoxycarbonyl substituent of pethidine engages the opioid binding pocket through specific interactions that are absent in the unsubstituted 4-(4-chlorophenyl)-1-methylpiperidine scaffold [2]. Additionally, the 4-chloro substituent on the target compound further differentiates it from the non-halogenated pethidine scaffold (4-phenyl vs. 4-(4-chlorophenyl)), altering both the steric and electronic character of the aromatic ring that interacts with the opioid receptor binding pocket [3]. For CNS research applications where opioid receptor activation is an unwanted confounding variable—such as monoamine transporter studies, sigma receptor profiling, or behavioral pharmacology—this differentiation is of procurement-critical importance.

Opioid receptor Mu-opioid Selectivity differentiation

Regioisomeric Differentiation vs. 4-(4-Chlorophenyl)-4-methylpiperidine: Position of Methyl Substitution Determines Scaffold Architecture

The target compound 4-(4-chlorophenyl)-1-methylpiperidine (N-methyl substitution) and its regioisomer 4-(4-chlorophenyl)-4-methylpiperidine (C-4 methyl substitution, CAS 452095-26-0) share the same molecular formula (C₁₂H₁₆ClN, MW 209.72) but differ fundamentally in the position of the methyl group [1]. In the target compound, methylation is on the piperidine nitrogen (N-CH₃), preserving a tertiary amine that can engage in ionic interactions with receptor sites and providing a handle for further N-alkylation or N-demethylation synthetic transformations. In the regioisomer, methylation occurs at the C-4 carbon (the same carbon bearing the 4-chlorophenyl group), creating a quaternary carbon center that sterically constrains the scaffold and eliminates the possibility of N-substitution diversification. This regioisomeric distinction has practical consequences: the N-methyl scaffold is the direct precursor to nocaine and the broader family of 3-substituted monoamine transporter ligands [2], whereas the 4-methyl regioisomer leads to a different SAR trajectory with distinct patent landscapes (84 patents associated with 4-(4-chlorophenyl)-4-methylpiperidine hydrochloride) .

Regioisomer Synthetic intermediate Scaffold diversification

Sigma Receptor Scaffolding: The 4-(4-Chlorophenyl)-N-methylpiperidine Core as Privileged Structure for Sigma-1 Ligand Development

The 4-(4-chlorophenyl)-N-methylpiperidine core represents a privileged scaffold in sigma receptor ligand design. Systematic SAR studies on disubstituted piperidine sigma ligands have demonstrated that compounds built on this core can achieve high sigma-1 receptor affinity while maintaining low dopamine D2 receptor occupancy—a key differentiator for antipsychotic development without extrapyramidal side effects [1]. In the broader phenylpiperidine sigma ligand landscape, the combination of 4-(4-chlorophenyl) and N-methyl substitution confers a binding profile distinct from haloperidol-based structures (which use 4-(4-chlorophenyl)-4-hydroxypiperidine) [2]. Specifically, the target compound scaffold avoids the D2 receptor activity that characterizes haloperidol, while retaining the chlorophenyl motif critical for sigma-1 recognition. This scaffold has yielded sigma-1 ligands with Ki values in the low nanomolar range (e.g., 3.7–4.6 nM for 4-chloro tetrahydroquinoline derivatives descended from this chemotype) and selectivity ratios exceeding 435-fold over sigma-2 [3]. For researchers initiating sigma receptor discovery programs, this scaffold provides a validated, D2-sparing starting point that alternative phenylpiperidines (such as those with hydroxyl or carbonyl substitution at the 4-position) cannot replicate.

Sigma-1 receptor Privileged scaffold Antipsychotic

4-(4-Chlorophenyl)-1-methylpiperidine: Evidence-Based Application Scenarios for Research and Industrial Procurement


Synthetic Intermediate for Nocaine-Type Monoamine Transporter Ligand Libraries

As established in Evidence Item 1, 4-(4-chlorophenyl)-1-methylpiperidine is the direct synthetic precursor to nocaine [(+)-CPCA] and its hybrid derivatives through 3-position functionalization (e.g., carbomethoxylation, thioacetamide appendage installation). The Kozikowski and He SAR series (J. Med. Chem. 2004, 2005) systematically elaborated this scaffold to achieve compounds with Ki values ranging from sub-nanomolar to low nanomolar at NET, DAT, and SERT. Procurement of this scaffold enables parallel library synthesis where the 3-position substitution can be varied independently to tune transporter selectivity profiles (DAT/NET-selective, SERT-selective, or broad-spectrum) [1]. This scenario is uniquely enabled by the N-methylpiperidine architecture, as the 4-methyl regioisomer cannot accommodate the same 3-position chemistry.

Transporter-Inactive Negative Control for Monoamine Uptake Assays

Evidence Item 1 demonstrates that the unsubstituted 4-(4-chlorophenyl)-1-methylpiperidine scaffold is functionally silent at monoamine transporters, in contrast to nocaine derivatives that exhibit potent inhibition (Ki NET = 0.68–25 nM). This makes the target compound an ideal negative control for in vitro [³H]dopamine, [³H]norepinephrine, and [³H]serotonin uptake assays in rat synaptosomes or recombinant transporter systems. Researchers studying nocaine-type inhibitors require a structurally matched but pharmacologically inert control compound to validate that observed effects are attributable to the 3-substituent rather than the core scaffold [2].

Sigma-1 Receptor Ligand Discovery with D2-Sparing Profile

As described in Evidence Items 2, 3, and 6, the 4-(4-chlorophenyl)-N-methylpiperidine scaffold constitutes a privileged chemotype for sigma-1 receptor ligand development. The N-methyl group satisfies the nitrogen pharmacophore requirement for sigma-1 binding (established by Ablordeppey et al., 2000), while the 4-chloro substituent modulates lipophilicity and binding pocket interactions. Critically, this scaffold class achieves sigma-1 affinity without the D2 receptor engagement that characterizes haloperidol-based sigma ligands, making it suitable for antipsychotic discovery programs targeting sigma receptors while avoiding extrapyramidal motor side effects associated with D2 antagonism [3]. Derivatives of this core have achieved σ₁ Ki values of 3.7 nM with >435-fold σ₁/σ₂ selectivity.

CNS Research Applications Requiring Absence of Opioid Confound

Evidence Item 4 establishes that 4-(4-chlorophenyl)-1-methylpiperidine lacks the 4-carboxylate ester that confers mu-opioid receptor activity to pethidine (Ki μ = 9,400 nM). For behavioral pharmacology, microdialysis, or in vivo imaging studies where opioid receptor activation would confound interpretation of monoamine or sigma receptor-mediated effects, the target compound provides a scaffold that is structurally related to the phenylpiperidine class but functionally silent at opioid receptors. This differentiates it from pethidine and related 4-carboxylate phenylpiperidines that carry inherent opioid liability [4].

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